molecular formula C13H17NO5 B2994553 2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid CAS No. 2036834-24-7

2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid

Cat. No. B2994553
CAS RN: 2036834-24-7
M. Wt: 267.281
InChI Key: ADILTSPDJLBKER-UHFFFAOYSA-N
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Description

“2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid” is a chemical compound with the molecular formula C11H14O4 . It is also known as Methyl 3,5-dimethoxyphenylacetate . This compound is a derivative of acetic acid, where the hydrogen of the hydroxyl group has been replaced by a 3,5-dimethoxyphenylmethylamino group .


Molecular Structure Analysis

The molecular structure of “2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H14O4/c1-13-9-4-8 (6-11 (12)15-3)5-10 (7-9)14-2/h4-5,7H,6H2,1-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical form of “2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid” is a crystal or powder . It has a molecular weight of 196.2 . The compound is stored at room temperature .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315 and H319 . The precautionary statements associated with it are P305, P338, and P351 .

properties

IUPAC Name

2-[acetyl-[(3,5-dimethoxyphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)14(8-13(16)17)7-10-4-11(18-2)6-12(5-10)19-3/h4-6H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADILTSPDJLBKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC(=CC(=C1)OC)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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